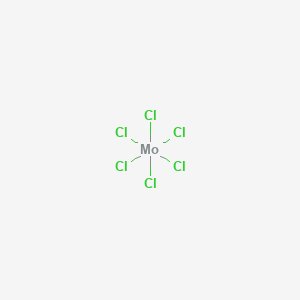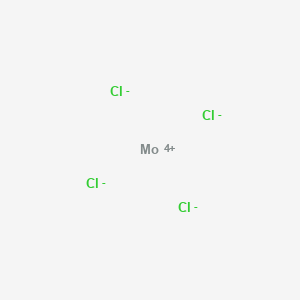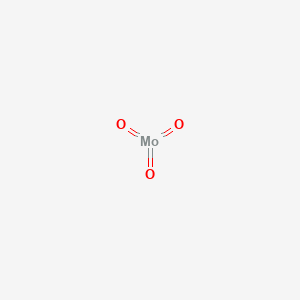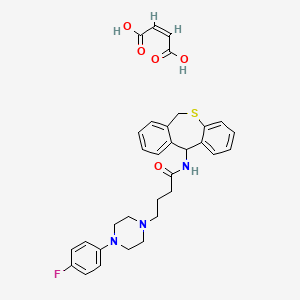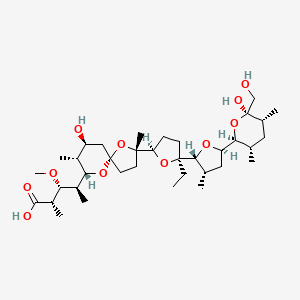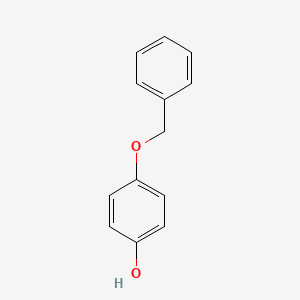
Mozenavir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mozenavir, also known as DMP-450, is an antiviral drug developed as a treatment for HIV/AIDS. It acts as an HIV protease inhibitor, binding to this target with high affinity. Despite promising results in early testing, this compound was unsuccessful in human clinical trials. studies continue into related derivatives .
Preparation Methods
The synthetic routes and reaction conditions for mozenavir involve the preparation of cyclic urea-based human immunodeficiency virus type-1 protease inhibitors. The process includes the use of P1/P1’-substituted cyclic ureas
Chemical Reactions Analysis
Mozenavir undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Mozenavir has been studied for its potential use in treating various viral infections. Recent research has explored its potential as a drug for SARS-CoV-2 infection. Molecular docking and dynamic simulation studies have shown that this compound has a stronger affinity for SARS-CoV-2 target proteins than reference medicines. It increases the stability of the complex and validates the molecular docking findings using molecular dynamics modeling . Additionally, this compound has been investigated for its potential to block the protease furin’s proteolytic activity, which is crucial for viral replication and infection propagation .
Mechanism of Action
Mozenavir exerts its effects by acting as an HIV protease inhibitor. It binds to the HIV protease enzyme with high affinity, preventing the enzyme from cleaving the Gag-Pol polyprotein. This inhibition disrupts the maturation of the virus, rendering it non-infectious . The molecular targets involved include the HIV protease enzyme, and the pathways affected are those related to viral replication and maturation.
Comparison with Similar Compounds
Mozenavir is similar to other HIV protease inhibitors, such as ritonavir and indinavir. it has unique structural features, including the presence of cyclic urea and aminobenzene moieties. These features contribute to its high binding affinity and specificity for the HIV protease enzyme . Other similar compounds include saquinavir and nelfinavir, which also act as HIV protease inhibitors but have different chemical structures and binding affinities .
Properties
CAS No. |
174391-92-5 |
|---|---|
Molecular Formula |
C33H36N4O3 |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
(4R,5S,6S,7R)-1,3-bis[(3-aminophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C33H36N4O3/c34-27-15-7-13-25(17-27)21-36-29(19-23-9-3-1-4-10-23)31(38)32(39)30(20-24-11-5-2-6-12-24)37(33(36)40)22-26-14-8-16-28(35)18-26/h1-18,29-32,38-39H,19-22,34-35H2/t29-,30-,31+,32+/m1/s1 |
InChI Key |
KYRSNWPSSXSNEP-ZRTHHSRSSA-N |
SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
174391-92-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Mozenavir; DMP-450; DMP 450; DMP450; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


